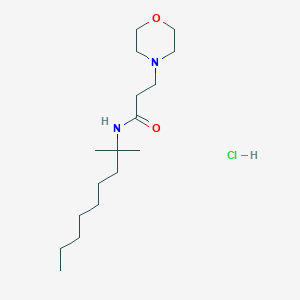
TR 428
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride is a chemical compound with the molecular formula C17H35ClN2O2 and a molecular weight of 334.9 g/mol. This compound is known for its unique structure, which includes a morpholine ring and a long alkyl chain, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride typically involves the reaction of morpholine with a suitable alkylating agent, followed by the introduction of the propionamide group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Morpholineethanamide, N-(1,1-dimethyloctyl)-, hydrochloride
- 4-Morpholinebutanamide, N-(1,1-dimethyloctyl)-, hydrochloride
Uniqueness
4-Morpholinepropionamide, N-(1,1-dimethyloctyl)-, hydrochloride stands out due to its specific alkyl chain length and the presence of the propionamide group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets.
Propiedades
Número CAS |
111091-26-0 |
|---|---|
Fórmula molecular |
C17H35ClN2O2 |
Peso molecular |
334.9 g/mol |
Nombre IUPAC |
N-(2-methylnonan-2-yl)-3-morpholin-4-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C17H34N2O2.ClH/c1-4-5-6-7-8-10-17(2,3)18-16(20)9-11-19-12-14-21-15-13-19;/h4-15H2,1-3H3,(H,18,20);1H |
Clave InChI |
KEFMAYHVRUNWIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(C)(C)NC(=O)CCN1CCOCC1.Cl |
SMILES canónico |
CCCCCCCC(C)(C)NC(=O)CCN1CCOCC1.Cl |
Key on ui other cas no. |
111091-26-0 |
Sinónimos |
TR 428 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















